molecular formula C22H30N2O B025158 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine CAS No. 102233-13-6

2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine

Cat. No. B025158
CAS RN: 102233-13-6
M. Wt: 338.5 g/mol
InChI Key: KWRRASCKPNRBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine, also known as JP-8000, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. It has been found to bind to the transporters of these neurotransmitters and prevent their reuptake, leading to an increase in their concentration in the synaptic cleft. This results in an enhancement of their neurotransmission, which may underlie the observed biochemical and physiological effects of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine.
Biochemical and Physiological Effects:
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been reported to increase the extracellular levels of dopamine, norepinephrine, and serotonin in the brain, which may underlie its potential therapeutic effects. It has also been found to exhibit antinociceptive effects, reduce locomotor activity, and induce hypothermia.

Advantages and Limitations for Lab Experiments

2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has several advantages for lab experiments. It is highly soluble in water and can be easily administered to animals. It has also been found to exhibit a long duration of action, which makes it suitable for studying the effects of chronic drug exposure. However, 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine also has some limitations. It has been found to exhibit a narrow therapeutic window, which may limit its clinical applications. It has also been found to exhibit some adverse effects, such as sedation and hypothermia, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine. One potential direction is the development of novel analogs of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the observed biochemical and physiological effects of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine. Further studies are also needed to determine the potential clinical applications of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine in the treatment of psychiatric and neurological disorders.
Conclusion:
In conclusion, 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine is a compound that has been extensively studied for its potential applications in scientific research. It exhibits potent inhibitory effects on the uptake of dopamine, norepinephrine, and serotonin, and has been found to exhibit a range of biochemical and physiological effects. While 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has some limitations, it has several advantages for lab experiments and has potential applications in the development of novel drugs for the treatment of psychiatric and neurological disorders.

Synthesis Methods

The synthesis of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine involves the condensation of 3-(p-(phenoxymethyl)phenyl)propylamine and 2,5-dimethylpiperazine in the presence of a catalyst. This method has been reported to yield high purity and high yield of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine.

Scientific Research Applications

2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has been widely used in scientific research for its potential applications in various fields. It has been found to exhibit potent inhibitory effects on the uptake of dopamine, norepinephrine, and serotonin, which makes it a potential candidate for the treatment of psychiatric disorders such as depression and anxiety. It has also been found to exhibit antinociceptive effects, making it a potential candidate for the development of analgesic drugs.

properties

CAS RN

102233-13-6

Product Name

2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine

Molecular Formula

C22H30N2O

Molecular Weight

338.5 g/mol

IUPAC Name

2,5-dimethyl-1-[3-[4-(phenoxymethyl)phenyl]propyl]piperazine

InChI

InChI=1S/C22H30N2O/c1-18-16-24(19(2)15-23-18)14-6-7-20-10-12-21(13-11-20)17-25-22-8-4-3-5-9-22/h3-5,8-13,18-19,23H,6-7,14-17H2,1-2H3

InChI Key

KWRRASCKPNRBCY-UHFFFAOYSA-N

SMILES

CC1CNC(CN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3)C

Canonical SMILES

CC1CNC(CN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3)C

synonyms

2,5-dimethyl-1-[3-[4-(phenoxymethyl)phenyl]propyl]piperazine

Origin of Product

United States

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